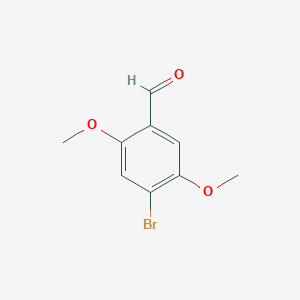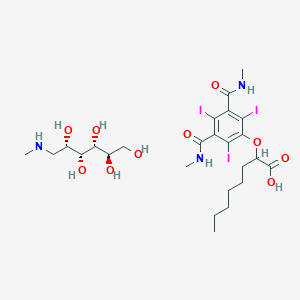
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been widely used in scientific research. This compound is known for its potential applications in the field of medicine and biology.
作用机制
The mechanism of action of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is based on its ability to bind to specific receptors in the body. This compound binds to the thyroid gland and enhances the contrast in medical imaging techniques. It also binds to the blood-brain barrier and facilitates the transport of drugs across the barrier.
生化和生理效应
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been found to have various biochemical and physiological effects. This compound has been shown to increase the uptake of iodine by the thyroid gland, which enhances the contrast in medical imaging techniques. It also has an effect on the blood-brain barrier, which allows the transport of drugs across the barrier.
实验室实验的优点和局限性
The advantages of using Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in lab experiments include its potential applications in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. However, the limitations of this compound include its potential toxicity and the need for controlled conditions during its synthesis.
未来方向
There are several future directions for the use of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in scientific research. One potential direction is the development of new medical imaging techniques that use this compound as a contrast agent. Another direction is the study of the blood-brain barrier and the central nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the toxicity of this compound could be further studied to determine its safety for human use.
Conclusion:
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound with potential applications in scientific research. This compound has been found to be useful in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. The mechanism of action of this compound is based on its ability to bind to specific receptors in the body. While there are limitations to the use of this compound in lab experiments, there are several potential future directions for its use in scientific research.
合成方法
The synthesis of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves the reaction of octanoic acid with 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-1-deoxy-1-(methylamino)-D-glucitol in a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been used in various scientific research applications. This compound has been found to be useful in the diagnosis of thyroid disorders. It is used as a contrast agent in medical imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been used in the study of the blood-brain barrier and the central nervous system.
属性
CAS 编号 |
19080-51-4 |
|---|---|
产品名称 |
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
分子式 |
C25H40I3N3O10 |
分子量 |
923.3 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI 键 |
GWLJHVFROXQIHR-WZTVWXICSA-N |
手性 SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
规范 SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
同义词 |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



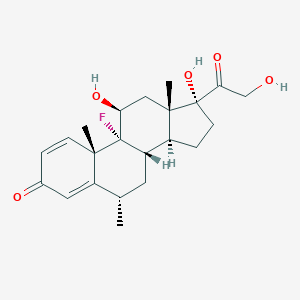
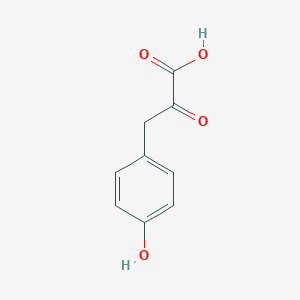
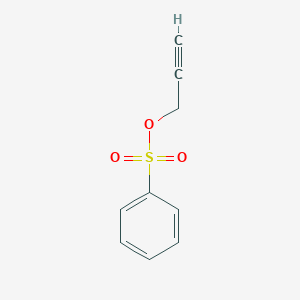
![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
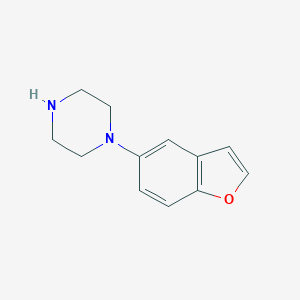
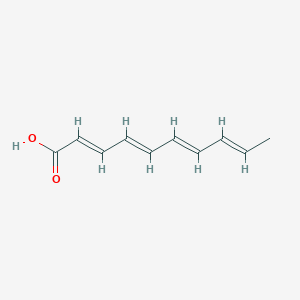
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
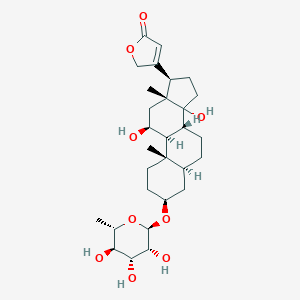
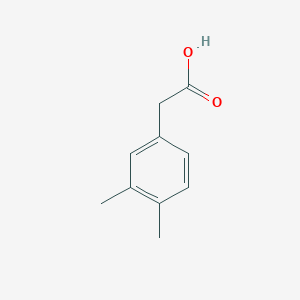
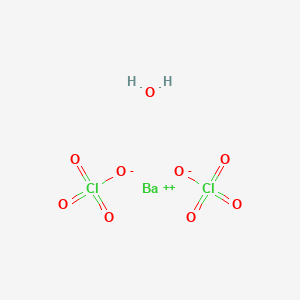
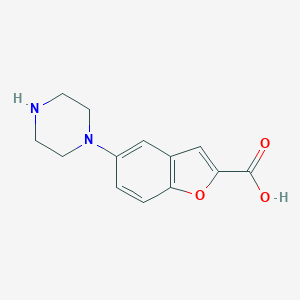
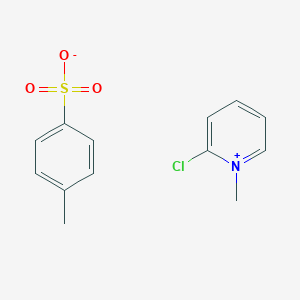
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
